
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted isothiocyanate with an activated aziridine in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a hydroxyl derivative.
科学的研究の応用
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation.
類似化合物との比較
Similar Compounds
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives
Uniqueness
4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the pentanoic acid side chain can affect its solubility, stability, and interaction with biological targets, making it distinct from other thiazolidine derivatives.
特性
分子式 |
C9H13NO3S2 |
|---|---|
分子量 |
247.3 g/mol |
IUPAC名 |
4-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H13NO3S2/c1-5(2)3-6(8(12)13)10-7(11)4-15-9(10)14/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
SXQSBDRUPMQHSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)N1C(=O)CSC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



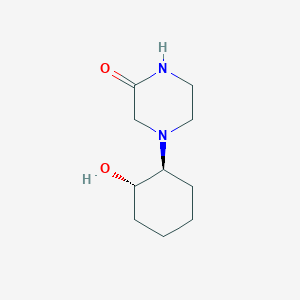
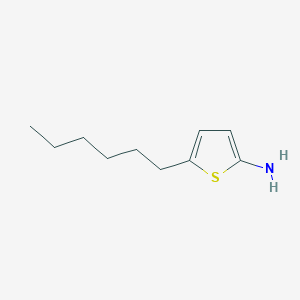
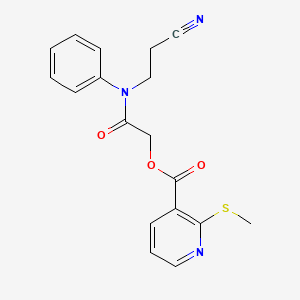
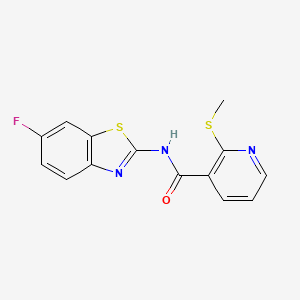
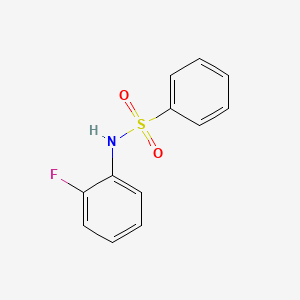

![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
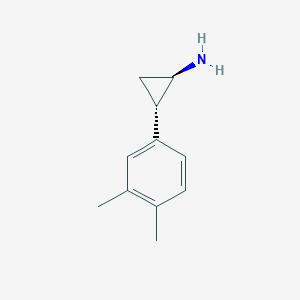
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
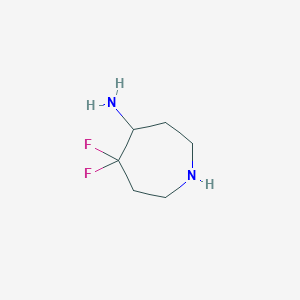
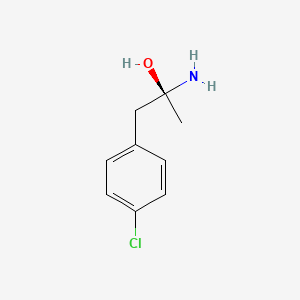
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)

